molecular formula C10H16ClN3O5 B078253 Benserazide hydrochloride CAS No. 14046-64-1

Benserazide hydrochloride

Cat. No.: B078253
CAS No.: 14046-64-1
M. Wt: 293.7 g/mol
InChI Key: ULFCBIUXQQYDEI-UHFFFAOYSA-N
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Description

Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. This compound is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine outside the brain, thereby increasing the availability of levodopa to the central nervous system .

Scientific Research Applications

Benserazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Benserazide acts to prevent the formation of dopamine from levodopa in extracerebral tissues, thereby minimizing the occurrence of extracerebral side effects . It inhibits the decarboxylation of levodopa, allowing dopamine to build up solely in the brain .

Safety and Hazards

Benserazide hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benserazide hydrochloride typically involves the condensation of 3,4-dihydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to a Mannich reaction with formaldehyde and glycine to yield benserazide. The final product is obtained as the hydrochloride salt through acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for the condensation and Mannich reactions, ensuring higher yields and purity. The final product is crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Benserazide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Carbidopa: Another aromatic L-amino acid decarboxylase inhibitor used in combination with levodopa for Parkinson’s disease.

    Methyldopa: Used as an antihypertensive agent and also inhibits aromatic L-amino acid decarboxylase.

    α-Methyldopa: Similar in structure and function to methyldopa.

Uniqueness

Benserazide hydrochloride is unique in its inability to cross the blood-brain barrier, which allows it to selectively inhibit peripheral decarboxylation of levodopa. This characteristic minimizes peripheral side effects and enhances the central availability of levodopa, making it particularly effective in combination therapies for Parkinson’s disease .

Properties

IUPAC Name

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFCBIUXQQYDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045412
Record name Benserazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14919-77-8
Record name Benserazide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benserazide hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENSERAZIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benserazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENSERAZIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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